molecular formula C8H14ClNO2 B2439093 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride CAS No. 2253632-91-4

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride

Cat. No. B2439093
M. Wt: 191.66
InChI Key: BQNYGAGSPGDVFP-UHFFFAOYSA-N
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Description

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride, also known as BCH, is a monoterpenoid . It has been found to reduce L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta . It is also a potent activator of mitochondrial glutaminase .


Synthesis Analysis

The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride involves several steps. One synthetic route involves the Diels–Alder reaction using methyl 2-benzamidoacrylate as dienophile . Another approach for the stereoselective synthesis of a- and b-2-aminobicyclo [2.2.1]heptane-2-carboxylic acid involves substrate-controlled α-carboxylation of norbonene monoester .


Molecular Structure Analysis

The molecular structure of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride has been analyzed using 1H NMR spectroscopy. Intramolecular hydrogen bonding between side chain amides confirmed the turn structure, which had been predicted by Ab initio computational study .


Chemical Reactions Analysis

BCH has been found to stimulate the formation of glutamate by mitochondria isolated from rat liver and incubated with 20 mM glutamine . The maximum enhancement was seen with 10 mM BCH .


Physical And Chemical Properties Analysis

The molecular formula of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride is C8H13NO2 . Its molecular weight is 155.19 g/mol . The IUPAC name is 2-aminobicyclo [2.2.1]heptane-2-carboxylic acid .

Scientific Research Applications

Synthesis and Stereostructure

  • Synthesis and Structural Analysis : This compound has been used in the synthesis and structural analysis of various stereochemical compounds. For instance, Palkó et al. (2005) prepared derivatives of 3-amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid and 3-amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid, using endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives (Palkó, Sándor, Sohár, & Fülöp, 2005).

Chemical Synthesis Approaches

  • Facile Synthesis Approaches : Kim et al. (2015) described a facile approach for the stereoselective synthesis of alpha- and beta-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid, demonstrating its utility in the preparation of complex chemical structures (Kim, Seo, & Shin, 2015).

Transport and Metabolic Studies

  • Transport and Metabolic Research : Christensen and Cullen (1969) studied the transport-specific behavior of 2-aminobicyclo[2,2,1]heptane-2-carboxylic acid in rats. They found that it was slowly excreted, minimally metabolized, and accumulated in tissues, particularly in the pancreas, affecting the urinary excretion of several amino acids and plasma levels (Christensen & Cullen, 1969).

Mimicry and Structural Analogues

  • Conformational Mimicry : Park et al. (2008) achieved an efficient synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a novel gamma-turn mimic. They used structural analysis to confirm the turn structure, indicative of its potential as a structural analogue in biological systems (Park et al., 2008).

Pharmaceutical and Medicinal Chemistry

  • Pharmaceutical Applications : Research by Smith et al. (1995) on 1-amino-2-hydroxybicyclo[2.2.1]heptane-7-carboxylic acid derivatives demonstrated their potential as mimics of both a transition state and a torsionally distorted ground state, with implications for pharmaceutical research and development (Smith, Weiner, Chaturvedi, Thimblin, Raymond, & Hansen, 1995).

Future Directions

The future directions of research on 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride could involve further exploration of its effects on dopaminergic neurons , its role as an activator of mitochondrial glutaminase , and its potential applications in medicine and biochemistry.

properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYGAGSPGDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

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